2-Butyl-2-methylazetidine

Description

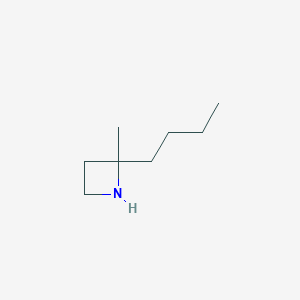

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-butyl-2-methylazetidine |

InChI |

InChI=1S/C8H17N/c1-3-4-5-8(2)6-7-9-8/h9H,3-7H2,1-2H3 |

InChI Key |

IBBKXORTRXPKNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCN1)C |

Origin of Product |

United States |

Reactivity and Derivatization of 2 Butyl 2 Methylazetidine Ring Systems

Ring-Opening Reactions of Azetidines

The release of ring strain is a primary driving force for the reactions of azetidines, with ring-opening reactions being a common and synthetically useful pathway to access functionalized acyclic amines. nih.gov These reactions can be initiated by a variety of reagents and conditions.

Nucleophilic Ring Opening with Heteroatom Nucleophiles (Sulfur, Oxygen)

The ring-opening of azetidines with heteroatom nucleophiles such as those containing sulfur and oxygen typically requires activation of the azetidine (B1206935) nitrogen. This is often achieved by using an electron-withdrawing group on the nitrogen, such as a tosyl (Ts) group, and employing a Lewis acid catalyst.

For N-tosylazetidines, Lewis acid-mediated reactions with alcohols (oxygen nucleophiles) proceed in a regioselective manner. mdpi.com Studies on 2-aryl-N-tosylazetidines have shown that the ring-opening with various alcohols, in the presence of a Lewis acid like copper(II) triflate (Cu(OTf)₂), affords 1,3-amino ethers in excellent yields. mdpi.com The reaction proceeds via an Sₙ2-type pathway, with the nucleophile attacking the carbon atom that can best stabilize a positive charge, which in the case of 2-aryl systems is the benzylic carbon. mdpi.combeilstein-journals.org For a 2-alkyl-2-methylazetidine, the attack would be expected at the more substituted C2 position due to the stabilization of the partial positive charge in the transition state.

Silver(I) salts have also been shown to catalyze the regioselective ring-opening of N-tosylazetidines with alcohols and thiols (sulfur nucleophiles). acs.org

Table 1: Examples of Nucleophilic Ring Opening of Activated Azetidines with Oxygen Nucleophiles

| Azetidine Derivative | Nucleophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-2-Phenyl-N-tosylazetidine | Methanol | Cu(OTf)₂ | (R)-3-(Methoxy)-3-phenyl-N-tosylpropan-1-amine | 94 | mdpi.com |

| (S)-2-Phenyl-N-tosylazetidine | Benzyl (B1604629) alcohol | Cu(OTf)₂ | (R)-3-(Benzyloxy)-3-phenyl-N-tosylpropan-1-amine | 92 | mdpi.com |

This table presents data for 2-aryl-N-tosylazetidines as representative examples.

Photochemical Ring Opening of Azetidinols

Photochemical reactions provide an alternative pathway to ring-opening that leverages the energy of light to overcome the activation barrier. The Norrish-Yang cyclization of α-aminoacetophenones is a key method for producing highly strained azetidinols. mdpi.comresearchgate.net These azetidinol (B8437883) intermediates can then undergo subsequent ring-opening reactions. mdpi.comresearchgate.net

This "build and release" strategy involves the photochemical formation of the azetidinol, which then readily opens upon treatment with certain reagents. For example, photogenerated 3-phenylazetidinols have been shown to undergo ring-opening when treated with electron-deficient ketones or boronic acids. mdpi.comresearchgate.net The success of this two-step process is highly dependent on the nature of the protecting group on the azetidine nitrogen. A benzhydryl protecting group has been identified as being crucial for both the photochemical cyclization and the subsequent ring-opening. mdpi.comresearchgate.net The ring-opening is facilitated by the strain energy of the four-membered ring. researchgate.net

Table 2: Photochemical Generation and Subsequent Ring Opening of Azetidinols

| Azetidinol Precursor | Ring-Opening Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzhydryl-3-hydroxy-3-phenylazetidine | Hexafluoroacetone | 2-Benzhydryl-5,5-bis(trifluoromethyl)-4-phenyl-1,3-oxazolidine | 93 | researchgate.net |

| N-Benzhydryl-3-hydroxy-3-phenylazetidine | Ethyl trifluoropyruvate | Ethyl 2-benzhydryl-5-hydroxy-4-phenyl-5-(trifluoromethyl)-1,3-oxazolidine-2-carboxylate | 73 | researchgate.net |

This table showcases examples with 3-phenylazetidinol systems.

Reductive Ring Opening of Azetidines

The reduction of azetidines can lead to ring-opened products. A common method for the synthesis of azetidines is the reduction of the corresponding azetidin-2-ones (β-lactams). nih.gov However, under certain conditions, the azetidine ring itself can be reductively cleaved.

An impressive method for the reductive ring opening of azetidines has been reported to access 1,3-oxazinan-2-ones, which are privileged motifs in medicinal chemistry. springernature.com While specific examples for 2-butyl-2-methylazetidine are not detailed, the general principle involves the use of a reducing agent to cleave a C-N bond. For instance, the treatment of 2-azetidinones with sodium borohydride (B1222165) in aqueous isopropanol (B130326) can lead to reductive ring-opening to yield 3-aminopropan-1,2-diols. researchgate.net The susceptibility to this reductive opening is dependent on the substitution pattern of the azetidinone ring. researchgate.net

Regioselective Ring-Opening Reactions of N-Tosylazetidines

N-Tosylazetidines are frequently used substrates for ring-opening reactions due to the activating effect of the electron-withdrawing tosyl group. The regioselectivity of the ring-opening is a key consideration in the synthetic utility of these reactions.

Lewis acid-mediated reactions of 2-aryl-N-tosylazetidines with various nucleophiles, including alcohols and nitriles, have been shown to be highly regioselective. mdpi.comnih.gov The reaction proceeds via an Sₙ2-type mechanism, with the nucleophile attacking the more substituted carbon (the benzylic position in 2-aryl systems). mdpi.combeilstein-journals.org This regioselectivity is controlled by electronic effects, where the partial positive charge in the transition state is stabilized by the aryl group. For a this compound, the attack is also expected to occur at the C2 position.

The use of organocuprates as nucleophiles for the ring-opening of activated aziridines is well-established, and similar reactivity can be anticipated for activated azetidines, although specific examples for 2,2-dialkylazetidines are not prevalent in the reviewed literature.

Table 3: Regioselective Ring Opening of N-Tosylazetidines

| Azetidine Derivative | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Regioselectivity | Reference |

|---|---|---|---|---|---|

| (S)-2-Phenyl-N-tosylazetidine | Methanol | Cu(OTf)₂ | 1,3-Amino ether | Attack at C2 | mdpi.com |

| 2-Aryl-N-tosylazetidine | Acetonitrile | Cu(OTf)₂ | Tetrahydropyrimidine | Attack at C2 | nih.gov |

This table illustrates the regioselectivity in 2-aryl-N-tosylazetidine systems.

Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. snnu.edu.cn In the context of azetidines, these reactions can effect a ring-opening cross-coupling. While much of the research has focused on aziridines, the principles can be extended to azetidines.

For azetidines, palladium-catalyzed α-arylation has been achieved without ring-opening by careful choice of protecting groups and reaction conditions. However, ring-opening cross-coupling reactions are also possible. For instance, palladium-catalyzed reactions of C1-substituted 7-oxanorbornadiene (B1225131) derivatives, which can be seen as constrained cyclic ethers analogous to activated azetidines, with aryl iodides lead to highly regioselective ring-opening. The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination or β-hydride elimination.

Functionalization via C-H Activation Strategies

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it offers a more atom- and step-economical approach to molecular complexity. springernature.comsnnu.edu.cn The application of C-H activation strategies to saturated heterocycles like azetidines is an active area of research.

Palladium-catalyzed C-H activation has been successfully applied to the α-arylation of azetidine esters without ring-opening. This was achieved by using an N-benzyl protected azetidine, which was crucial to prevent decomposition of the enolate intermediate. The weak acidity of the α-C-H bonds in such strained rings presents a challenge that needs to be overcome by careful optimization of the reaction conditions.

Rhodium(III)-catalyzed C-H activation is another powerful method for the functionalization of arenes bearing directing groups. While direct application to the C-H bonds of a simple alkyl-substituted azetidine like this compound is not well-documented, the general principles of directed C-H activation could potentially be applied if a suitable directing group is installed on the azetidine ring.

The development of C-H activation methods for the direct functionalization of the azetidine core, particularly at positions other than α to a stabilizing group, remains a significant challenge and an area for future research.

Lithiation and Electrophile Trapping Reactions of Azetidines

Lithiation followed by electrophile trapping is a powerful method for the C-functionalization of azetidines. mdpi.comuni-muenchen.de This strategy allows for the introduction of a wide range of substituents, leading to the synthesis of complex and functionally diverse azetidine derivatives. uni-muenchen.de The regioselectivity and stereoselectivity of these reactions are highly dependent on the substitution pattern of the azetidine ring and the nature of the N-protecting group. mdpi.comuniba.it

The position of lithiation on the azetidine ring can be directed to either the α-position (C-2) or the α′-position (C-4), a phenomenon known as regiodivergence. acs.orgnih.gov This selectivity is remarkably influenced by the N-protecting group. For instance, in studies on 2-alkyl-substituted azetidines, the use of an N-thiopivaloyl group directs lithiation to the already substituted and unactivated 2-position. acs.orgacs.org Conversely, employing an N-tert-butoxythiocarbonyl (N-Botc) group leads to lithiation at the 4-position, resulting in a 2,4-disubstituted system. acs.orgacs.org

Research on N-thiopivaloyl-2-butylazetidine has shown that deuteration and methylation occur exclusively at the 2-position. acs.orgacs.org This is in contrast to what might be expected, as lithiation at the less-hindered C-4 position would seem more favorable. The observed regioselectivity is rationalized by computational and NMR studies, which indicate that the thiocarbonyl group directs the lithiation. acs.orgnih.govresearchgate.net The lowest energy rotameric forms of the N-thiopivaloyl derivative place the bulky tert-butyl group in a way that favors deprotonation at the adjacent C-2 position. acs.orgresearchgate.net

In the case of N-Botc-2-methylazetidine, the trans rotamer is the lower energy conformation, which directs lithiation to the C-4 position. acs.orgresearchgate.net No products resulting from lithiation at the C-4 position were observed for the N-thiopivaloyl-2-methyl and 2-butyl systems, suggesting that either the minor rotamers are not favorably oriented for lithiation or the C-4 lithiated species are unstable and decompose rapidly. acs.orgacs.orgresearchgate.net

The ability to direct lithiation to either the C-2 or C-4 position allows for the selective incorporation of electrophiles at these sites, providing access to a variety of functionalized azetidines. uniba.itacs.org As discussed, the choice of the N-protecting group is a key determinant in this regioselectivity. mdpi.comacs.org

For N-thiopivaloyl-2-butylazetidine, trapping of the C-2 lithiated species with electrophiles such as deuterium (B1214612) oxide and methyl iodide yields the corresponding 2-deuterio- and 2-methyl-substituted products. acs.orgacs.org This demonstrates the feasibility of introducing substituents at the sterically hindered C-2 position.

Conversely, when the N-Botc group is used, as seen with N-Botc-2-methylazetidine, lithiation occurs at C-4. acs.org Subsequent trapping with an electrophile, for example, methyl iodide, would furnish the 2,4-disubstituted azetidine. acs.org This highlights the synthetic utility of directing group strategy in achieving specific substitution patterns on the azetidine ring.

The formation of 2,2-disubstituted azetidines often relies on the presence of an anion-stabilizing group at the α-position. acs.org However, the N-thiopivaloyl group has been shown to direct lithiation to an already substituted and unactivated 2-position, expanding the scope of this methodology. acs.orgacs.org

The N-protecting group plays a pivotal role in determining both the regioselectivity and stereoselectivity of azetidine functionalization via lithiation. mdpi.comuniba.it Electron-withdrawing groups on the nitrogen atom are generally required to facilitate α-lithiation. mdpi.com Groups like N-Boc, N-thiopivaloyl, and N-Botc have proven effective in this regard. mdpi.comacs.org

The regiochemical outcome of lithiation is a direct consequence of the conformational preferences of the N-protected azetidine. acs.orgnih.govresearchgate.net For N-thiopivaloyl-2-alkylazetidines, the dominant cis rotamer, where the thiocarbonyl group and the C-2 substituent are on the same side of the C-N bond, directs the base to the C-2 proton. acs.orgnih.govacs.org In contrast, for N-Botc-2-alkylazetidines, the trans rotamer is more stable, leading to deprotonation at the C-4 position. acs.orgresearchgate.net The energy barriers for rotamer interconversion are high enough to prevent equilibration at the temperatures used for lithiation, thus locking in the observed regioselectivity. acs.orgnih.govresearchgate.net

In terms of stereoselectivity, studies on the lithiation of chiral N-protected azetidines have shown that the process can be highly stereoselective. mdpi.comuniba.it The lithiated intermediates can, in some cases, be configurationally labile, but often converge to a thermodynamically more stable species, leading to a high degree of stereoselectivity upon trapping with an electrophile. mdpi.comuniba.it This has been rationalized by considering the dynamics at the azetidine nitrogen and the inversion at the carbanionic center. mdpi.comuniba.it

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom in an azetidine ring is nucleophilic and can participate in a variety of reactions. However, its reactivity is modulated by the substituents on the ring and the nitrogen itself. In the absence of an activating group, the nitrogen can be alkylated or acylated. clockss.org For instance, N-unsubstituted or N-alkyl azetidines can react with electrophiles at the nitrogen atom. nih.gov

The presence of an electron-withdrawing protecting group on the nitrogen, which is necessary for α-lithiation, reduces the nucleophilicity of the nitrogen atom. mdpi.com However, these protecting groups can be removed to liberate the secondary amine, which can then undergo further reactions. acs.orgrsc.org For example, the N-Boc group can be removed under acidic conditions to yield the free azetidine, which can then be N-functionalized. clockss.orgacs.org

Acylation of the azetidine nitrogen is a common strategy for both protection and activation of the ring. uni-muenchen.deacs.org A variety of acyl groups can be introduced, including the tert-butoxycarbonyl (Boc) group, which is widely used due to its stability and ease of removal. acs.orgnih.gov The N-Boc group is crucial for facilitating α-lithiation in many saturated azacycles. nih.gov

Other protecting groups, such as the N-thiopivaloyl and N-tert-butoxythiocarbonyl (N-Botc) groups, have been specifically developed to direct the regioselectivity of lithiation, as discussed previously. acs.orgacs.org The choice of protecting group is therefore a critical consideration in the design of a synthetic route towards a specific functionalized azetidine. chemrxiv.org For example, while the N-Boc group is effective for many transformations, the N-thiopivaloyl group was found to be superior for the initial studies on α-lithiation of azetidine itself. acs.org The N-Botc group offers the advantage of being removable under milder acidic or thermal conditions compared to N-Boc. acs.org

The synthesis of N-protected azetidines typically involves the reaction of the parent azetidine with an appropriate acylating or protecting agent. clockss.org For instance, N-Boc-azetidine can be prepared by reacting azetidine with di-tert-butyl dicarbonate.

Transformations of Peripheral Functional Groups on Azetidine Scaffolds

The chemical modification of functional groups attached to the periphery of the azetidine ring system, without altering the core four-membered ring, is a critical strategy for the development of novel molecular entities. In the context of the this compound scaffold, such transformations allow for the fine-tuning of physicochemical properties and the introduction of diverse chemical handles for further conjugation or biological interaction. The stability of the 2,2-disubstituted azetidine ring under a variety of reaction conditions facilitates these modifications. Research has demonstrated the feasibility of several key transformations on functional groups appended to the azetidine core.

One significant area of investigation involves the manipulation of functional groups at the C3 position of the azetidine ring. For instance, a hydroxyl group at the 3-position of a 2-methylazetidine (B154968) derivative can be a versatile precursor for further functionalization. This hydroxyl group can undergo standard organic transformations, such as esterification or amidation, to introduce a wide array of substituents. cymitquimica.com

Another important class of transformations involves the modification of substituents on the azetidine nitrogen. While the user's request focuses on the this compound, broader studies on analogous azetidine systems provide valuable insights. For example, the cleavage of an N-sulfinamide group from a protected azetidine hydrochloride salt allows for subsequent derivatization reactions. This has been demonstrated through nucleophilic aromatic substitution and reductive amination, showcasing the utility of the free amine for building molecular complexity. acs.org

Furthermore, the introduction of functional groups that can undergo subsequent reactions is a powerful strategy. For instance, the synthesis of azetidines bearing a nitrile group allows for its reduction to a primary amine, which can then be further functionalized. nih.gov This approach enables the creation of diverse libraries of compounds based on a common azetidine scaffold.

The following table summarizes selected transformations of peripheral functional groups on azetidine scaffolds, drawing from research on related azetidine systems that are applicable to the this compound framework.

| Starting Material Functional Group | Reagent(s) and Conditions | Product Functional Group | Reference |

| Nitrile | 1. DIBAL reduction 2. o-nitrobenzenesulfonyl chloride | Primary sulfonamide | nih.gov |

| N-Sulfinamide (on azetidine HCl salt) | 1-chloro-2,4-dinitrobenzene | N-Aryl | acs.org |

| N-Sulfinamide (on azetidine HCl salt) | 3,5-dichlorobenzaldehyde, sodium triacetoxyborohydride | N-Alkyl (via reductive amination) | acs.org |

| 3-Cyano | LiAlH4 | 3-(Aminomethyl) | ugent.be |

| 3-Carboxylic acid | LiAlH4 | 3-(Hydroxymethyl) | ugent.be |

| 3-Bromo | Various nucleophiles (e.g., alkoxides, cyanide) | 3-Alkoxy, 3-Cyano, etc. | ugent.be |

These examples highlight the robust nature of the azetidine ring and the potential for a wide range of chemical modifications on its peripheral functional groups. The ability to perform these transformations is crucial for the synthesis of complex molecules and for exploring the structure-activity relationships of azetidine-containing compounds.

Theoretical and Computational Investigations of 2 Butyl 2 Methylazetidine and Azetidines

Quantum Chemical Calculations on Azetidine (B1206935) Ring Systems

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of azetidine ring systems. These computational methods provide a molecular-level understanding of structure, reactivity, and energetics.

Density Functional Theory (DFT) Studies of Azetidine Derivatives

Density Functional Theory (DFT) has been widely employed to investigate the properties of azetidine derivatives. researchgate.netacs.org Various functionals, such as M06-2X and B3LYP, combined with basis sets like 6-311++G(d,p) and cc-pVTZ, have been utilized to optimize geometries, calculate electronic properties, and explore reaction mechanisms. researchgate.netacs.orgscientific.netmdpi.com For instance, DFT calculations have been instrumental in studying the electronic and thermodynamic properties of novel azetidine derivatives to understand their physical and chemical behavior. researchgate.net

Studies on N-substituted azetidines, which are structurally related to 2-Butyl-2-methylazetidine, have demonstrated the utility of DFT in rationalizing regioselectivity in reactions such as lithiation. acs.org The choice of the functional and basis set is crucial for obtaining accurate results. For example, the M06-2X functional has shown good agreement with experimental data for properties like rotational energy barriers in N-thiopivaloyl-2-methylazetidine. acs.orgresearchgate.net DFT has also been used to investigate the stereoselectivity of azetidine formation reactions, providing a quantum mechanical explanation for empirically derived rules. acs.orgnih.gov Furthermore, DFT studies have been applied to design and evaluate potential new derivatives, such as in the development of antimalarial agents based on the azetidine-2-carbonitrile (B3153824) scaffold. nih.gov

High-Level Ab Initio Calculations for Energetic Analysis

For a more precise energetic analysis of azetidine systems, high-level ab initio methods are often employed. acs.org Techniques such as the coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] provide highly accurate energy calculations. acs.orgaip.org These methods have been used to determine accurate heats of formation and to investigate the energetics of reactions like ring-opening and nitrogen inversion in aziridines, which share similarities with azetidines. acs.org

In the context of energetic materials, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), CCSD(T)/cc-pVTZ calculations have been crucial in clarifying the initial decomposition pathways by providing accurate energies for bond-fission reactions. aip.org Similarly, high-level methods like G3MP2 have been used to investigate the heats of formation and bond dissociation energies of newly designed high-energy-density compounds derived from azetidine. icm.edu.plbibliotekanauki.plresearchgate.net These high-level calculations are essential for validating results from less computationally expensive DFT methods and for providing benchmark data.

Conformational Analysis and Rotamer Preferences in Substituted Azetidines

The conformational landscape of substituted azetidines, including the relative stabilities of different rotamers, plays a critical role in their reactivity and biological activity. acs.orgacs.org

Investigation of Ground-State Rotamers

In contrast, for N-Botc-2-methylazetidine, the conformational preference switches, with the trans rotamer being favored. acs.org This change is attributed to the different steric and electronic effects of the N-substituent. acs.org The puckered, non-planar conformation of the azetidine ring itself is a fundamental aspect of its three-dimensional structure, adopted to minimize ring strain. smolecule.com

| Compound | Dominant Rotamer | Rotamer Ratio (Method) | Reference |

|---|---|---|---|

| N-thiopivaloyl-2-methylazetidine | cis | 6:1 (¹H NMR in CDCl₃) | acs.orgresearchgate.net |

| N-thiopivaloyl-2-butylazetidine | cis | 10:1 (¹H NMR in CDCl₃) | acs.orgresearchgate.net |

| N-Botc-2-methylazetidine | trans | 2.2:1 (¹H NMR in toluene-d₈) | acs.org |

| N-thiopivaloyl-2-(trimethylsilyl)azetidine | cis (exclusive) | Not applicable | researchgate.net |

Calculation of Rotational Barriers and Interconversion Dynamics

The interconversion between different rotamers is governed by the energy barrier to rotation around the exocyclic C-N bond. These rotational barriers can be determined experimentally using techniques like variable-temperature NMR spectroscopy and can also be calculated using computational methods. acs.orgresearchgate.net For N-thiopivaloyl- and N-Botc-2-methylazetidines, the rotational barriers are significant, indicating that rotamer interconversion is slow under certain conditions, such as at low temperatures. acs.orgresearchgate.net

The calculated activation barrier for rotation in N-thiopivaloyl-2-methylazetidine is in excellent agreement with the value determined by NMR. acs.org The magnitude of these barriers has important implications for the reactivity of these compounds, suggesting that under specific reaction conditions, the different rotamers may not interconvert on the timescale of the reaction, leading to regioselective outcomes. acs.orgresearchgate.net

| Compound | Rotational Barrier (ΔG‡) from NMR (kJ/mol) | Rotational Barrier (ΔG‡) from DFT (kJ/mol) | Reference |

|---|---|---|---|

| N-thiopivaloyl-2-methylazetidine | 70.7 | 71.3 | acs.org |

| N-Botc-2-methylazetidine | 75.0 | Not explicitly stated in provided text | acs.org |

Noncovalent Interaction (NCI) Analysis in Azetidine Conformations

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak, non-covalent interactions within molecules. wikipedia.org Based on the electron density and its derivatives, NCI plots can reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. wikipedia.org In the study of substituted azetidines, NCI analysis has been instrumental in understanding the origins of conformational preferences. acs.orgresearchgate.net

For N-thiopivaloyl-2-methylazetidine, the NCI isosurface clearly illustrates the steric repulsion between the tert-butyl group and the azetidine ring in the higher-energy trans rotamer, which is a major factor in its destabilization. acs.orgresearchgate.net In contrast, for N-Botc-2-methylazetidine, the oxygen atom in the N-Botc group acts as a spacer, reducing the steric clash with the azetidine ring, and the corresponding nonbonding interactions are absent from the NCI isosurface. acs.orgresearchgate.net NCI analysis has also been used to identify favorable van der Waals interactions that contribute to the stability of certain transition states in reactions involving azetidines. rsc.org The ability to visualize these subtle interactions provides a deeper understanding of the forces that govern the three-dimensional structure and reactivity of these molecules.

Mechanistic Computational Studies of Azetidine Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the complex reaction landscapes of azetidine synthesis and reactivity. By calculating the potential energy surfaces, researchers can identify stable intermediates and the high-energy transition states that connect them, providing a step-by-step understanding of reaction mechanisms.

One area of focus has been the formation of the azetidine ring itself. For instance, computational studies on the copper-catalyzed photoinduced cyclization of ynamides have elucidated the preference for the 4-exo-dig pathway, which forms the azetidine ring, over the alternative 5-endo-dig pathway. nih.gov DFT calculations of the free energy profiles for these competing pathways show that the transition state for the 4-exo-dig cyclization is kinetically favored, possessing a lower activation energy than the 5-endo-dig process, even though the five-membered ring product would be thermodynamically more stable. nih.gov

Similarly, the mechanism for the formation of azetidine intermediates in DNA photoproducts has been studied theoretically. The photoinduced cycloaddition between thymine (B56734) and cytosine was shown to proceed through a stepwise mechanism in the triplet excited state, involving the formation of a diradical intermediate followed by ring closure. acs.org The activation energies for these steps were calculated to determine the favorability of the pathway. acs.org

The table below summarizes computed activation energies for different azetidine reactions, illustrating how theory is used to compare competing pathways.

| Reaction Type | Pathway | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Ynamide Cyclization | 4-exo-dig (Azetidine formation) | M052X-D3 | +13.4 | nih.gov |

| Ynamide Cyclization | 5-endo-dig (Pyrrolidine formation) | M052X-D3 | +17.1 | nih.gov |

| Aziridine (B145994) Ring Expansion | Ylide Formation (INT1) | DFT (unspecified) | 3.2 | nih.gov |

| Aziridine Ring Expansion | srce.hrfrontiersin.org-Stevens Rearrangement | DFT (unspecified) | Near-barrierless | nih.gov |

| (6-4) Photoproduct Formation | Azetidine Intermediate Formation | B3LYP/6-311++G(d,p) | 14.9 | acs.org |

Quantum chemical calculations are essential for explaining and predicting the stereochemical and regiochemical outcomes of reactions involving azetidines. These studies can reveal the subtle electronic and steric factors that control whether a reaction favors one isomer over another.

A notable example is the regio- and diastereoselective synthesis of 2-arylazetidines from benzylaminomethyloxiranes. acs.orgsemanticscholar.orgresearchgate.net Experiments showed that under kinetically controlled conditions, the strained four-membered azetidine ring is formed selectively over the thermodynamically favored five-membered pyrrolidine (B122466) ring. acs.orgsemanticscholar.org Quantum chemical investigations revealed that the transition state leading to the trans-azetidine product has the lowest Gibbs free energy of activation. acs.org This preference was explained by analyzing the geometry of the transition states. The formation of the azetidine ring involves a stretched, double bicyclic transition structure that allows for optimal orbital overlap, whereas the pathway to the pyrrolidine is disfavored by distortion that reduces this overlap. acs.orgresearchgate.net

Computational studies have also clarified the regioselectivity in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.org While trans-epoxy amines typically yield pyrrolidines, the use of a lanthanum catalyst with cis-epoxy amines reverses the selectivity to favor azetidine formation. DFT calculations of the transition states showed that when the substrate is complexed with the lanthanum catalyst, the energy barrier to form the azetidine is significantly lower than that to form the pyrrolidine, consistent with experimental results. frontiersin.org

In the context of stereoselectivity, computational modeling has been used to rationalize the high diastereoselectivity and enantioretention in the ring expansion of bicyclic methylene (B1212753) aziridines to form highly substituted azetidines. nih.govresearchgate.net DFT studies supported a mechanism involving the formation of an aziridinium (B1262131) ylide, which then undergoes a concerted, asynchronous srce.hrfrontiersin.org-Stevens-type rearrangement. nih.gov This concerted pathway explains the efficient transfer of chirality from the starting material to the product. nih.govresearchgate.net Similarly, DFT calculations have been used to understand the stereoconvergence observed in the lithiation of N-alkyl 2-oxazolinylazetidines, where configurationally labile lithiated intermediates converge to the most thermodynamically stable species, resulting in a highly stereoselective process. uniba.it

Proton Affinity and Hydrogen Bonding Studies in Azetidine Derivatives

Proton affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. Computational studies provide reliable PA values and offer insights into the factors influencing basicity, such as ring strain and substituent effects. For azetidine and its derivatives, theoretical calculations have been performed using various methods, including M06-2X and B3LYP, which show good agreement with available experimental data. srce.hrnih.govresearchgate.net

Studies have shown that the gas-phase basicity of cyclic amines generally increases with ring size, a trend consistent with decreasing ring strain. srce.hr Aziridines are significantly less basic than azetidines, pyrrolidines, and piperidines. srce.hr Theoretical calculations have confirmed that azetidine has a gas-phase basicity nearly equal to that of its acyclic analogue, N-methylethanamine, indicating that cyclization effects on the basicity of four-membered rings are almost negligible. researchgate.net

The proton affinity of L-azetidine-2-carboxylic acid was experimentally determined and supported by high-level theoretical calculations, providing a value of 223.0 ± 1.5 kcal/mol. nih.gov Computational studies allow for a systematic comparison of basicities across a series of related compounds, as shown in the table below.

| Compound | Ring Size | Experimental PA (kcal/mol) | Calculated PA (kcal/mol) | Reference |

|---|---|---|---|---|

| L-azetidine-2-carboxylic acid | 4 | 223.0 ± 1.5 | - | nih.gov |

| L-proline | 5 | 224.9 ± 1.6 | - | nih.gov |

| L-pipecolic acid | 6 | 225.6 ± 1.6 | - | nih.gov |

| Azetidine | 4 | - | 220.5 (B3LYP) | researchgate.net |

| N-Methylazetidine | 4 | - | 226.7 (M06-2X) | srce.hr |

Computational methods are also used to study hydrogen bonding involving azetidine derivatives. Theoretical studies have investigated the enthalpic strength of the hydrogen bond in proton-bound homodimers ([B··H··B]⁺). pnas.org These calculations help to understand the driving forces for the formation of such complexes. It has been shown that the hydrogen-bonding ability of N-methyl derivatives of cyclic amines parallels their basicity. pnas.org

Strain Energy Analysis and Stability of Azetidine Ring Systems

The azetidine ring is characterized by significant ring strain energy (RSE), which is a major determinant of its chemical reactivity. researchgate.net The RSE arises from bond angle distortion (angle strain) and unfavorable torsional interactions imposed by the cyclic structure. The accepted RSE for azetidine is approximately 25.2-26.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (26.7 kcal/mol), and much higher than that of five- and six-membered rings like pyrrolidine (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.net

Computational chemistry provides robust methods for calculating RSE. osti.govacs.org Typically, the RSE is determined by calculating the enthalpy change of a balanced chemical reaction where the strained ring is opened to form one or more suitable unstrained, acyclic reference molecules. osti.gov

Theoretical analyses have explored the geometry and stability of the azetidine ring in detail. Ab initio calculations have been used to determine the puckering potential of azetidine. smu.edu These studies show that the puckered conformation is more stable than a planar one, and they can predict the puckering angle. The stability of substituted azetidines has also been investigated. For example, a theoretical study on nitroimine derivatives of azetidine found that the covalent bond strength in the four-membered ring and intramolecular hydrogen bonding are key factors determining the relative stability of different isomers. icm.edu.pl The inherent strain of the azetidine ring is a recognized driving force for its use in synthesis, as it can be relieved through ring-opening or rearrangement reactions. researchgate.net

| Compound | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Azetidine | 25.2 - 26.4 | researchgate.net |

| Aziridine | 26.7 | researchgate.net |

| Cyclobutane | 26.4 | researchgate.net |

| Pyrrolidine | 5.8 | researchgate.net |

| Piperidine | ~0 | researchgate.net |

Role of 2 Butyl 2 Methylazetidine and Azetidine Scaffolds in Advanced Organic Synthesis

Building Blocks and Intermediates for Complex Molecular Architectures

Azetidine (B1206935) scaffolds are versatile building blocks for constructing intricate molecular structures, including polycyclic systems and other heterocycles. nih.govlongdom.org The strained nature of the four-membered ring makes azetidines reactive intermediates that can undergo various transformations. nih.gov For instance, azetines, the unsaturated counterparts of azetidines, can be converted into a wide range of substituted and polycyclic azetidines through addition reactions across their reactive π-bonds. nih.gov

Methods such as the intramolecular cyclization of homoallylamines are employed to produce substituted azetidines. bham.ac.uk Electrophilic selenium-induced cyclisation of homoallylbenzylamines can yield 1,2,4-trisubstituted azetidines, demonstrating the utility of 4-exo-tet ring closures in their synthesis. bham.ac.uk Furthermore, aziridinium (B1262131) ylides serve as key intermediates in the synthesis of complex azetidines, where their susceptibility to nucleophilic attack leads to controlled ring-opening and the construction of elaborate molecular frameworks. longdom.org The development of diversity-oriented synthesis (DOS) has also highlighted the value of azetidine-based scaffolds for creating libraries of complex and diverse molecules, particularly for applications targeting the central nervous system. nih.gov

| Synthetic Strategy | Starting Material/Intermediate | Resulting Structure | Significance |

| 4-exo-tet Cyclization | Homoallylamines | 1,2,4-Trisubstituted Azetidines | Controlled synthesis of substituted azetidines. bham.ac.uk |

| Nucleophilic Ring-Opening | Aziridinium Ylides | Complex Azetidines | Construction of intricate molecular architectures. longdom.org |

| [2+2] Photocycloaddition | Imines and Alkenes | Functionalized Azetidines | Efficient access to diverse azetidine structures. researchgate.net |

| Diversity-Oriented Synthesis | N-allyl amino diols | Fused, Bridged, Spirocyclic Azetidines | Generation of molecular libraries for drug discovery. nih.gov |

Chiral Auxiliaries and Templates in Asymmetric Synthesis

Chiral azetidines have proven to be effective as both chiral auxiliaries and templates in asymmetric synthesis, enabling the stereoselective formation of new chemical entities. researchgate.netnih.gov Their rigid conformation is advantageous for inducing facial selectivity in a variety of chemical reactions. researchgate.net The use of optically active auxiliaries, such as α-methylbenzylamine, has been instrumental in the practical asymmetric preparation of key compounds like azetidine-2-carboxylic acid. acs.org

A versatile and efficient asymmetric synthesis of substituted azetidines has been achieved with excellent diastereomeric and enantiomeric excesses starting from SAMP-hydrazones. researchgate.net Chiral azetidine derivatives have been successfully used as organocatalysts and ligands in numerous asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk For example, chiral 3-hydroxyazetidine derivatives have demonstrated excellent catalytic activities and enantioselectivity in the asymmetric addition of diethyl zinc to aromatic aldehydes. bham.ac.uk The development of general methods for the stereoselective preparation of chiral C2-substituted azetidines using chiral tert-butanesulfinamides further expands their utility as synthetic intermediates. acs.org

Design and Synthesis of Peptidomimetics Featuring Azetidine Units

Azetidine-based amino acids are valuable components in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. nih.govresearchgate.net Azetidine-2-carboxylic acid, a conformationally constrained analog of proline, is a key building block used to introduce conformational rigidity into peptide backbones. nih.govumich.edu

The incorporation of the 3-aminoazetidine (3-AAz) subunit has been shown to be a new turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides. nih.govresearchgate.net This approach has led to greatly improved cyclization of tetra-, penta-, and hexapeptides under standard conditions. nih.govresearchgate.net Furthermore, the introduction of a 3-AAz unit into a cyclohexapeptide can improve its stability against proteases compared to the unmodified macrocycle. nih.gov The azetidine ring within these structures can also serve as a handle for late-stage functionalization, allowing for the attachment of tags like dyes or biotin. nih.govresearchgate.net

| Azetidine-Based Unit | Application in Peptidomimetics | Key Advantage |

| L-Azetidine-2-carboxylic acid | Proline analog in tetrapeptides and other peptides. nih.govumich.edu | Introduces conformational constraint. nih.gov |

| 3-Aminoazetidine (3-AAz) | Turn-inducing element in cyclic peptides. nih.govresearchgate.net | Improves cyclization efficiency and proteolytic stability. nih.govresearchgate.net |

| Azetidine-3-carboxylic acid | Conformationally constrained β-proline analog. nih.gov | Used in the preparation of endomorphin tetrapeptides. nih.gov |

Bioisosteric Replacement Strategies in Molecular Design

The azetidine ring is an increasingly popular bioisostere for other chemical groups in drug design. researchgate.netnih.gov Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. baranlab.orgnih.gov The rigid, three-dimensional nature of the azetidine scaffold makes it an attractive replacement for more flexible or planar structures, such as phenyl rings or other heterocycles. nih.govresearchgate.net

Replacing ketones with azetidines has emerged as a powerful strategy to access novel chemical space with improved pharmacokinetic properties. researchgate.net In the development of GABA-uptake inhibitors, azetidine derivatives bearing a tetrazole ring have been explored as a bioisosteric substitute for a carboxylic acid group. nih.gov Similarly, replacing a pyrrolidine (B122466) ring with an azetidine in ketohexokinase inhibitors led to an altered binding mode and ultimately a superior compound. baranlab.org This strategy of using azetidines to replace other moieties, such as pyrazine (B50134) or salicylic (B10762653) acid, has been shown to improve properties like aqueous solubility while maintaining biological activity. nih.govnih.gov

Applications as Ligands in Catalytic Processes

Azetidine derivatives have been effectively utilized as chiral ligands in asymmetric catalysis. bham.ac.uk Their ability to form stable complexes with various metals, such as palladium and cobalt, makes them suitable for a range of catalytic transformations. bham.ac.uk Chiral azetidine-derived ligands have been instrumental in inducing asymmetry in reactions since the early 1990s. researchgate.netbirmingham.ac.uk

For instance, chiral 3-hydroxyazetidines serve as excellent ligands for the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral alcohols with high enantiomeric selectivity. bham.ac.uk The synthesis of vicinal diamines based on azetidine cores has produced ligands that, when complexed to palladium, are efficient catalytic systems for Suzuki-Miyaura coupling reactions. researchgate.net The rigid structure of the azetidine ring is crucial for creating a well-defined chiral environment around the metal center, which is essential for effective enantiocontrol. bham.ac.uk

Role in Developing Agrochemicals and Other Fine Chemicals

While much of the focus on azetidines has been in medicinal chemistry, their unique properties also make them valuable in the synthesis of other fine chemicals, including polymers. rsc.orgresearchgate.net The ring-opening polymerization (ROP) of azetidine monomers provides a route to produce polyamines, which are important industrial polymers. researchgate.netrsc.org Both cationic and anionic ROP mechanisms can be employed, allowing for the synthesis of polyamines with varying structures, such as linear or branched polyethylenimine (PEI). researchgate.net

The development of new synthetic methods for azetidines, such as those involving ring expansion of aziridines or cycloaddition reactions, contributes to the broader availability of these building blocks for various applications in the fine chemicals sector. researchgate.netmagtech.com.cn The ability to functionalize the azetidine ring allows for the creation of a diverse range of chemical intermediates that can be used to build complex molecules for materials science and other non-pharmaceutical fields. rsc.org

Future Perspectives and Challenges in Azetidine Chemistry

Development of Novel and Highly Efficient Synthetic Protocols for Substituted Azetidines

The synthesis of the azetidine (B1206935) core, particularly with specific substitution patterns like that in 2-Butyl-2-methylazetidine, remains a formidable challenge for synthetic chemists. The inherent ring strain of the four-membered ring necessitates the development of robust and efficient synthetic methodologies. Future progress in this area is anticipated to focus on several key aspects.

One of the primary goals is the creation of stereoselective synthetic routes. For many applications, particularly in pharmaceuticals, the specific stereoisomer of a chiral molecule is crucial for its biological activity. The development of catalytic, enantioselective methods for the synthesis of substituted azetidines is a major frontier. rsc.org This includes the use of chiral catalysts, organocatalysis, and biocatalysis to control the three-dimensional arrangement of substituents on the azetidine ring. For instance, a hypothetical enantioselective synthesis of this compound would require precise control over the quaternary center at the 2-position.

Furthermore, there is a continuous need for synthetic methods that are both high-yielding and broadly applicable to a wide range of substrates. This would allow for the generation of diverse libraries of azetidine derivatives for screening and optimization in drug discovery and materials science. Strategies such as intramolecular cyclization of γ-amino alcohols or related precursors are being refined for greater efficiency and substrate scope. arkat-usa.org

Exploration of New Reactivity Modes and Transformative Reactions

The unique electronic and geometric properties of the azetidine ring give rise to a rich and sometimes underexplored reactivity profile. The ring strain can be harnessed as a driving force for ring-opening reactions, providing access to a variety of linear amine derivatives that are themselves valuable synthetic intermediates. Future research will likely focus on developing catalytic and selective methods for these transformations.

Conversely, functionalization of the intact azetidine ring is another area of intense interest. The development of methods for C-H activation and functionalization would allow for the direct modification of the azetidine scaffold without the need for pre-installed functional groups. This would represent a significant advance in the field, enabling more efficient and atom-economical syntheses of complex azetidine derivatives.

The nitrogen atom of the azetidine ring also plays a key role in its reactivity. Its nucleophilicity and ability to be functionalized provide a handle for introducing a wide range of substituents, thereby modulating the properties of the molecule. smolecule.com The exploration of novel reactions at the nitrogen atom, as well as at the carbon atoms of the ring, will continue to be a major driver of innovation in azetidine chemistry.

Advanced Computational Modeling for Rational Design and Prediction of Azetidine Behavior

Computational chemistry has become an indispensable tool in modern chemical research. In the context of azetidine chemistry, advanced computational modeling offers the potential to accelerate the discovery and development of new molecules with desired properties. Quantum mechanical calculations can provide detailed insights into the structure, stability, and reactivity of azetidines. smolecule.com

For example, computational models can be used to predict the most stable conformation of a substituted azetidine, such as this compound, and to understand how its shape influences its interactions with biological targets. This information is invaluable for the rational design of new drugs. Furthermore, computational methods can be used to predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes. smolecule.com

The development of more accurate and efficient computational models, combined with the increasing power of computers, will undoubtedly play a crucial role in the future of azetidine chemistry. This will enable the in silico design of novel azetidine-containing molecules with tailored properties for a wide range of applications.

Sustainable and Green Chemistry Approaches in Azetidine Synthesis

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis. In the context of azetidine chemistry, this translates to the development of more environmentally benign and sustainable synthetic methods. This includes the use of renewable starting materials, the reduction or elimination of hazardous reagents and solvents, and the development of catalytic methods that are more energy-efficient.

One area of focus is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild reaction conditions. Another important aspect is the development of solvent-free or aqueous reaction systems, which can significantly reduce the environmental impact of chemical processes. The design of synthetic routes with high atom economy, where a maximal number of atoms from the starting materials are incorporated into the final product, is also a key principle of green chemistry.

Unexplored Applications of Azetidine Scaffolds in Materials Science and Polymerization

While the applications of azetidines in medicinal chemistry are well-established, their potential in materials science and polymerization remains relatively unexplored. The unique properties of the azetidine ring, such as its rigidity and ability to participate in hydrogen bonding, make it an attractive building block for the design of new materials.

For instance, the incorporation of azetidine units into polymers could lead to materials with novel thermal, mechanical, or optical properties. The ring strain of the azetidine could also be harnessed in the development of stimuli-responsive materials that change their properties in response to external triggers such as pH or light.

Furthermore, the ability to functionalize the azetidine ring at multiple positions opens up possibilities for the creation of complex, three-dimensional polymer architectures. The exploration of these and other potential applications in materials science is a promising area for future research and could lead to the development of a new generation of advanced materials with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.